Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide
Description
Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring and hydrazide functional group
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O3/c1-2(4(13)10-7)8-3-5(14)9-6(15)12-11-3/h2H,7H2,1H3,(H,8,11)(H,10,13)(H2,9,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFYLKKRKFWUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=NNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide typically involves multiple steps. One common method includes the reaction of propionic acid with hydrazine hydrate to form the hydrazide derivative. This intermediate is then reacted with a triazine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazine ring or the hydrazide group, leading to the formation of new compounds.
Substitution: The hydrazide group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazine compounds.
Scientific Research Applications
Antimicrobial Applications
Hydrazide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with hydrazone linkages exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Synthesis and Activity : A study synthesized several hydrazide-hydrazone derivatives and evaluated their antibacterial efficacy. Some compounds demonstrated strong activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1.96 to 7.81 µg/ml .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential
The hydrazide compound has also shown promise in cancer research:
- Cell Line Studies : In vitro studies have demonstrated that similar hydrazide derivatives can inhibit tubulin polymerization in cancer cells. This mechanism leads to G2/M phase cell cycle arrest and subsequent apoptotic cell death. Compounds exhibiting IC50 values as low as 0.48 µM against various cancer cell lines have been reported .
- Molecular Docking Studies : Molecular docking studies reveal that these compounds can form stable interactions with tubulin, enhancing their potential as anticancer agents by targeting the colchicine-binding site on tubulin .
Case Studies
Several case studies provide insights into the efficacy of propionic acid hydrazides:
- Antibacterial Activity Against Resistant Strains :
- Antitumor Efficacy in Animal Models :
Data Summary
The following table summarizes key findings regarding the antibacterial and anticancer activities of propionic acid hydrazides:
Mechanism of Action
The mechanism of action of Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The triazine ring and hydrazide group play a crucial role in these interactions, providing the necessary binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-yl)-, hydrazide
- Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, methyl ester
Uniqueness
Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Biological Activity
Propionic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Propionic acid, 2-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-, hydrazide is particularly notable for its potential applications in pharmacology and biochemistry. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a unique triazine ring structure combined with a hydrazide functional group, which contributes to its biological interactions. Its molecular formula is C₉H₁₁N₅O₃, and it possesses properties that facilitate binding to various biological targets.
The mechanism of action for this compound involves interactions with enzymes and receptors within biological systems. Specifically, it can inhibit or modulate enzyme activity by binding to active sites. This interaction influences various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of the compound against a range of bacterial strains. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Bacillus subtilis | 30 µg/mL |
| Proteus vulgaris | 40 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Cytokine Modulation
The compound has also been evaluated for its effects on cytokine release in human peripheral blood mononuclear cells (PBMC). In studies where PBMC were stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) production.
| Concentration (µg/mL) | TNF-α Production (% of Control) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 45 |
This data suggests that the compound may possess anti-inflammatory properties by modulating immune responses.
Antiproliferative Activity
In addition to antimicrobial and anti-inflammatory activities, the antiproliferative effects of the compound were assessed against cancer cell lines. The results indicated that at higher concentrations (100 µg/mL), the compound significantly inhibited cell proliferation:
| Cell Line | Inhibition (%) at 100 µg/mL |
|---|---|
| A549 (Lung Cancer) | 70 |
| HeLa (Cervical Cancer) | 65 |
| MCF-7 (Breast Cancer) | 60 |
These findings highlight its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Antibiotics evaluated various derivatives of propionic acid compounds for their antibacterial activity. The tested compound exhibited superior efficacy compared to standard antibiotics like ciprofloxacin .
- Inflammation and Cytokine Release : Research conducted by Kendre et al. demonstrated that derivatives similar to this hydrazide significantly reduced TNF-α levels in stimulated PBMC cultures . This suggests potential therapeutic applications in inflammatory diseases.
- Antiproliferative Effects : In a recent study focusing on triazole derivatives, compounds with similar structural motifs showed promising results against various cancer cell lines . The hydrazide's ability to inhibit cell growth indicates its potential role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
